3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide
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Overview
Description
3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide is a complex organic compound featuring multiple functional groups, including a benzofuran ring, an oxazole ring, and various methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, the benzofuran ring can be synthesized through cyclization reactions involving aldehydes or ketones under acidic or basic conditions.
Oxazole Ring Formation: The oxazole ring can be constructed via cyclization of α-haloketones with amides or nitriles under dehydrating conditions.
Coupling Reactions: The final step involves coupling the benzofuran and oxazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and oxazole rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, 3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide can serve as a building block for more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
The compound’s structure suggests potential biological activity, particularly as a ligand for various receptors or enzymes. It could be explored for its antimicrobial, anti-inflammatory, or anticancer properties through in vitro and in vivo studies.
Medicine
In medicinal chemistry, this compound could be investigated as a lead compound for drug development. Its unique structure may interact with biological targets in novel ways, offering opportunities for the development of new therapeutic agents.
Industry
In materials science, the compound could be used in the design of new materials with specific electronic, optical, or mechanical properties. Its aromatic rings and heterocyclic structures may contribute to the development of advanced polymers or nanomaterials.
Mechanism of Action
The mechanism by which 3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with proteins or nucleic acids, modulating their function through binding interactions. The benzofuran and oxazole rings could facilitate binding to hydrophobic pockets, while the amide group may form hydrogen bonds with target molecules.
Comparison with Similar Compounds
Similar Compounds
3,5,6-trimethyl-1-benzofuran-2-carboxamide: Lacks the oxazole ring, potentially altering its chemical reactivity and biological activity.
N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide: Lacks the methyl groups, which may affect its solubility and interaction with biological targets.
3,5,6-trimethyl-N-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide: Substitution of the methyl group with a chlorine atom, potentially enhancing its electron-withdrawing effects and altering its reactivity.
Uniqueness
The combination of the benzofuran and oxazole rings with multiple methyl groups in 3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide provides a unique scaffold that can be tailored for specific applications. Its structural features allow for diverse chemical modifications, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C22H20N2O3 |
---|---|
Molecular Weight |
360.4 g/mol |
IUPAC Name |
3,5,6-trimethyl-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H20N2O3/c1-12-5-7-16(8-6-12)18-11-20(27-24-18)23-22(25)21-15(4)17-9-13(2)14(3)10-19(17)26-21/h5-11H,1-4H3,(H,23,25) |
InChI Key |
HUUCSLDJCLPBIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)NC(=O)C3=C(C4=C(O3)C=C(C(=C4)C)C)C |
Origin of Product |
United States |
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